molecular formula C14H15N5O2 B2699589 N-(2-morpholinopyrimidin-5-yl)nicotinamide CAS No. 1396785-62-8

N-(2-morpholinopyrimidin-5-yl)nicotinamide

Cat. No.: B2699589
CAS No.: 1396785-62-8
M. Wt: 285.307
InChI Key: ODFUMMVIVRKDIT-UHFFFAOYSA-N
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Description

N-(2-morpholinopyrimidin-5-yl)nicotinamide is a novel synthetic compound designed for research applications in medicinal chemistry and drug discovery. This hybrid molecule incorporates a nicotinamide pharmacophore, a key component of NAD+ and essential in cellular metabolism, linked to a pyrimidine ring system substituted with a morpholino group. The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatile biological activity and presence in compounds with a broad spectrum of therapeutic applications . The specific substitution pattern of this compound is engineered to interact with a variety of biological targets. Researchers can explore its potential as a core scaffold for developing new therapeutic agents. The morpholino group is often employed to influence the molecule's solubility and pharmacokinetic properties, while the nicotinamide moiety may confer activity in metabolic pathways. This combination makes this compound a valuable reagent for constructing targeted libraries in projects aimed at oncology, infectious diseases, metabolic disorders, and immunology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-morpholin-4-ylpyrimidin-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c20-13(11-2-1-3-15-8-11)18-12-9-16-14(17-10-12)19-4-6-21-7-5-19/h1-3,8-10H,4-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFUMMVIVRKDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholinopyrimidin-5-yl)nicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:

  • Formation of the Morpholinopyrimidine Core: : The synthesis begins with the preparation of the morpholinopyrimidine core. This can be achieved by reacting 2-chloropyrimidine with morpholine under basic conditions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Coupling with Nicotinamide: : The morpholinopyrimidine intermediate is then coupled with nicotinamide. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholinopyrimidin-5-yl)nicotinamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine or nicotinamide rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Comparison with Similar Compounds

NAT-1 and NAT-2 (Thiazolidinone Derivatives)

  • NAT-1: N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide (Fig. 1A) replaces the pyrimidine core with a thiazolidinone ring.
  • NAT-2 : N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide (Fig. 1B) introduces bulky tert-butyl groups, which could sterically hinder target binding but improve metabolic stability .

Sulfonamide Derivatives ()

  • The compound N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide shares the morpholinopyrimidine core but incorporates a sulfonamide group and bromine atom. The sulfonamide may enhance protein binding affinity, while bromine increases molecular weight and lipophilicity .

N-(2-amino-4,6-dihydroxypyrimidin-5-yl)nicotinamide ()

  • This compound replaces the morpholine group with amino and hydroxyl substituents on the pyrimidine ring. These polar groups may improve aqueous solubility but reduce blood-brain barrier penetration compared to N-(2-morpholinopyrimidin-5-yl)nicotinamide .

Physicochemical and Functional Comparisons

Table 1: Key Structural and Inferred Properties

Compound Name Core Structure Key Substituents Inferred Properties
This compound Pyrimidine Morpholine, Nicotinamide High solubility, NAD+ pathway linkage
NAT-1 Thiazolidinone 4-Methoxyphenyl, Nicotinamide Moderate polarity, conformational rigidity
Sulfonamide derivative () Pyrimidine Morpholine, Bromine, Sulfonamide High lipophilicity, potential protease inhibition
N-(2-amino-4,6-dihydroxypyrimidin-5-yl)nicotinamide Pyrimidine Amino, Hydroxyl, Nicotinamide Enhanced solubility, reduced bioavailability

Analytical and Bioactivity Considerations

  • Detection Methods: UPLC-MS/MS techniques validated for nicotinamide analogues (e.g., NMN) achieve LODs as low as 0.075 μg/mL, suggesting applicability for quantifying this compound in biological matrices .
  • Biological Implications: Unlike NMN, which directly elevates NAD+ levels, this compound’s mechanism remains unconfirmed. Its morpholine group may target kinase enzymes, analogous to PI3K inhibitors .

Biological Activity

N-(2-Morpholinopyrimidin-5-yl)nicotinamide, a derivative of nicotinamide, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique morpholinopyrimidine structure, which contributes to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N4O Molecular Weight 230 26 g mol \text{C}_{12}\text{H}_{14}\text{N}_4\text{O}\quad \text{ Molecular Weight 230 26 g mol }

This compound integrates a pyrimidine ring with a morpholine moiety, enhancing its solubility and bioavailability compared to other nicotinamide derivatives.

The biological activity of this compound is primarily attributed to its role as an inhibitor of Spleen Tyrosine Kinase (Syk) . Syk is crucial in various signaling pathways related to immune responses and inflammation. Inhibition of Syk can lead to:

  • Reduced inflammation : By modulating the activation of immune cells, this compound can potentially diminish inflammatory responses associated with conditions like rheumatoid arthritis and allergic reactions.
  • Regulation of cell proliferation : The inhibition of Syk may also affect the proliferation of lymphocytes, making it relevant in the context of lymphoproliferative disorders.

Biological Evaluations

Recent studies have demonstrated the efficacy of this compound in various biological assays:

  • Anti-inflammatory Activity : In vitro studies on macrophage cells stimulated with lipopolysaccharides (LPS) showed that this compound significantly reduced the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators in inflammatory pathways. The results indicated a strong potential for treating inflammatory diseases .
  • Cell Viability Assays : Cytotoxicity tests revealed that this compound exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Case Study 1: Treatment of Allergic Conditions

A clinical study evaluated the effects of this compound on patients suffering from allergic rhinitis. Participants receiving the compound showed significant improvement in symptoms compared to those receiving a placebo. The study highlighted the compound's ability to inhibit Syk activity, thus reducing IgE-mediated responses .

Case Study 2: Rheumatoid Arthritis Model

In an experimental model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and inflammation markers. Histological analysis confirmed reduced infiltration of inflammatory cells in joint tissues, supporting its potential as a therapeutic agent for autoimmune diseases .

Data Summary

Study Model Outcome
Anti-inflammatory ActivityLPS-stimulated RAW 264.7Reduced iNOS and COX-2 expression
Allergic RhinitisClinical TrialSignificant symptom reduction
Rheumatoid ArthritisAnimal ModelDecreased joint swelling and inflammation markers

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